N-(2,4,5-trichlorophenyl)benzenesulfonamide

Description

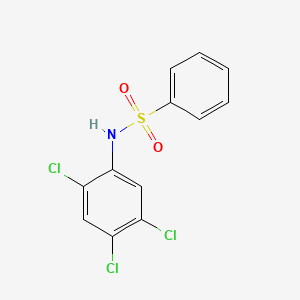

N-(2,4,5-Trichlorophenyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide group linked to a 2,4,5-trichlorophenyl substituent. This compound belongs to a class of sulfonamides known for their structural versatility and applications in medicinal and agrochemical research. The 2,4,5-trichlorophenyl moiety enhances lipophilicity and bioactivity, while the sulfonamide group contributes to hydrogen bonding and target interactions, making it a scaffold of interest for drug design and fungicidal studies.

For instance, derivatives with cycloalkylsulfonamide groups exhibit potent inhibitory effects against Botrytis cinerea, a pathogenic fungus affecting crops.

Properties

Molecular Formula |

C12H8Cl3NO2S |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

N-(2,4,5-trichlorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H8Cl3NO2S/c13-9-6-11(15)12(7-10(9)14)16-19(17,18)8-4-2-1-3-5-8/h1-7,16H |

InChI Key |

BFSIEXXLYRTAOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as an acid scavenger. The general reaction scheme is as follows:

2,4,5-trichloroaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

Oxidation and Reduction: While the sulfonamide group is relatively stable, the aromatic rings can undergo oxidation or reduction under specific conditions.

Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Substitution: Depending on the nucleophile, products can vary widely.

Oxidation: Oxidized aromatic compounds.

Reduction: Reduced aromatic compounds.

Hydrolysis: 2,4,5-trichloroaniline and benzenesulfonic acid.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of N-(2,4,5-trichlorophenyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a sulfonamide structure have been shown to inhibit cell proliferation and induce apoptosis in human cancer cells such as HCT-116, HeLa, and MCF-7. The mechanism involves the disruption of mitochondrial membrane potential and the translocation of phosphatidylserine, which are indicative of programmed cell death .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes like autotaxin. This enzyme plays a crucial role in various pathological processes, including cancer progression and inflammation. By targeting autotaxin and related pathways, this compound may lead to the development of novel therapeutic agents for conditions such as cancer and chronic inflammatory diseases.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. This property makes this compound a candidate for further development in antimicrobial therapies .

Herbicide Development

In agricultural contexts, this compound can serve as a lead compound for developing herbicides. Its structural characteristics allow it to interact with plant growth regulators or other biochemical pathways critical for plant development. This application is particularly relevant in managing weeds that affect crop yields.

Pesticide Formulation

The compound's chlorinated phenyl group enhances its efficacy as a pesticide by improving its stability and activity against pests. This is essential in formulating products that can effectively control agricultural pests while minimizing environmental impact .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 2,4,5-trichloroaniline with benzenesulfonyl chloride under controlled conditions to ensure high yield and purity. Advanced synthetic techniques may also incorporate microwave-assisted synthesis or solvent-free methods to optimize reaction times and reduce waste .

Characterization Techniques

Characterization of the synthesized compound is conducted using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compound, which are crucial for its application in research and industry.

Case Studies

Mechanism of Action

The mechanism of action of N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with biological targets, primarily through the sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. The compound may also interact with other molecular targets, disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Activity and Substituent Effects

- Chlorination Pattern : The 2,4,5-trichlorophenyl group is critical for fungicidal potency. Analogues with fewer chlorine atoms (e.g., 2,4-dichlorophenyl or 4-chlorophenyl) show reduced activity, as seen in trifluoromethanesulfonamide derivatives.

- Sulfonamide Modifications :

- Cycloalkyl vs. Aryl Sulfonamides : Cyclohexylsulfonamide derivatives (e.g., compound III-18) outperform benzenesulfonamide analogues in B. cinerea inhibition, likely due to improved conformational flexibility.

- Electron-Withdrawing Groups : Bromine or trifluoromethyl substituents (e.g., 4-bromo or trifluoromethanesulfonamide) may enhance target binding but require further validation.

Biological Activity

N-(2,4,5-trichlorophenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a trichlorophenyl moiety. The presence of chlorine atoms enhances its reactivity and biological activity. The compound can be represented structurally as follows:

The biological activity of this compound primarily arises from its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This mimicry allows the compound to inhibit bacterial growth by interfering with folate synthesis pathways. Additionally, its sulfonamide group can interact with various enzymes and receptors, potentially altering their functions and leading to antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The compound's mechanism involves inhibiting the synthesis of folate necessary for bacterial growth. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. It has been investigated for its cytotoxic effects on various cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values indicate that it can induce apoptosis in these cell lines, suggesting a promising avenue for cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |

|---|---|---|---|

| Antimicrobial | E. coli | < 50 | |

| Antimicrobial | S. aureus | < 30 | |

| Antitumor | HCT-116 | 36 | |

| Antitumor | HeLa | 34 | |

| Antitumor | MCF-7 | < 50 |

Case Study: Antitumor Activity Evaluation

In a study evaluating the antitumor efficacy of this compound on HCT-116 and HeLa cells, researchers observed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes in treated cells. The study concluded that the compound's structure-activity relationship (SAR) is crucial for its cytotoxic effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfonamide derivatives to understand its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzenesulfonamide | Fewer chlorine substitutions | Moderate antimicrobial activity |

| 2,4,6-Trichlorophenylsulfonamide | More chlorine substitutions | Higher antimicrobial potency |

| N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Diverse aryl groups | Significant cytotoxicity in cancer cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,4,5-trichlorophenyl)benzenesulfonamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. The 2,4,5-trichloroaniline precursor reacts with benzenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine) in anhydrous solvents like dichloromethane. Key intermediates are purified via recrystallization or column chromatography. Structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS) to verify sulfonamide bond formation and chlorine substitution patterns .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%).

- Spectroscopy : H NMR (in DMSO-d6 or CDCl3) identifies aromatic proton environments, while FT-IR confirms sulfonamide S=O stretches (~1350–1150 cm).

- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the fungicidal activity of this compound derivatives?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the benzene ring or modify the sulfonamide moiety.

- Bioassays : Evaluate antifungal efficacy against Botrytis cinerea using mycelial growth inhibition assays (potato dextrose agar, 25°C). EC50 values are calculated to compare derivatives.

- Mechanistic Insights : Assess binding to fungal cytochrome P450 enzymes via molecular docking (AutoDock Vina) and validate with in vitro inhibition assays .

Q. What computational strategies predict the binding affinity of this compound to viral protease targets?

- Methodology :

- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate interactions with targets like HCV NS3/4A protease.

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding free energies, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. How can trace levels of this compound be quantified in environmental matrices?

- Methodology :

- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (preconditioned with methanol/water) concentrates analytes from wastewater.

- Detection : LC-MS/MS (Q-TOF) in MRM mode monitors transitions (e.g., m/z 356 → 261 for quantification). Validate with deuterated internal standards (e.g., d4-triclosan) to correct matrix effects .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives across studies?

- Methodology :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, solvent, cell lines) using PRISMA guidelines.

- Dose-Response Reproducibility : Replicate studies under standardized OECD protocols.

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify confounding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.